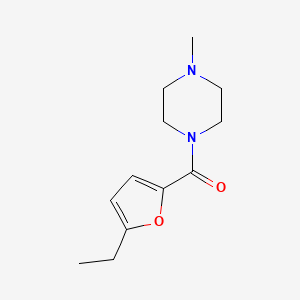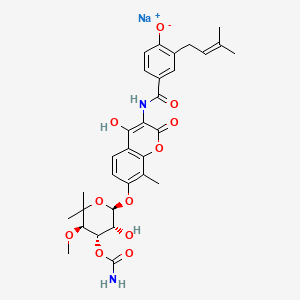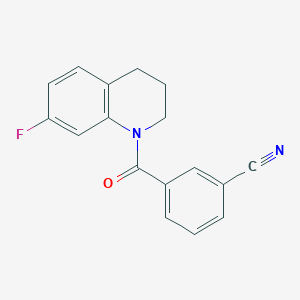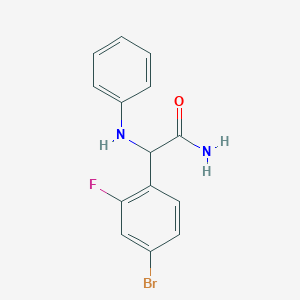![molecular formula C11H13ClN2O3 B7559148 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Chloramphenicol, which is an antibiotic that is used to treat a wide range of bacterial infections. Chloramphenicol is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. Chloramphenicol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Chloramphenicol is its broad-spectrum activity against a wide range of bacterial species. This makes it a useful tool in the study of bacterial resistance to antibiotics. However, Chloramphenicol has some limitations for lab experiments. It is known to have toxic effects on bone marrow cells, which can limit its use in certain experiments. Additionally, Chloramphenicol is not effective against all bacterial species, which may limit its usefulness in certain studies.
Future Directions
There are several future directions for research on Chloramphenicol. One area of research is the development of new analogs of Chloramphenicol that have improved antibacterial activity and reduced toxicity. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, which may lead to the development of new strategies for combating antibiotic resistance. Finally, Chloramphenicol has been found to have anti-inflammatory properties, and further research in this area may lead to the development of new treatments for inflammatory disorders.
Synthesis Methods
Chloramphenicol can be synthesized by the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with acetamide to form p-nitrophenyl acetamide. The p-nitrophenyl acetamide is then reduced to p-aminophenyl acetamide. Finally, the p-aminophenyl acetamide is reacted with 2-chloroacetyl chloride to form Chloramphenicol.
Scientific Research Applications
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9-4-2-8(3-5-9)14-11(16)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWTOKLHQUJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

